Helical structure in cyclic peptides: effect of N-methyl amides versus esters†

Chemical Communications Pub Date: 2022-10-24 DOI: 10.1039/D2CC05092G

Abstract

An alpha helical turn can be reproduced in a cyclic pentapeptide if the first and fifth amino acid sidechains are correctly joined. Here structural studies (CD, NMR, in silico) reveal why N-methylation at positions not involved in hydrogen bonds disrupts helicity whereas ester bonds can maintain helicity and promote greater cell uptake.

Graphical abstract: Helical structure in cyclic peptides: effect of N-methyl amides versus esters
Helical structure in cyclic peptides: effect of N-methyl amides versus esters†
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